

Identifying and minimizing off-target effects of Imeglimin hydrochloride

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Compound of Interest

Compound Name: *Imeglimin hydrochloride*

Cat. No.: *B608073*

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Technical Support Center: Imeglimin Hydrochloride Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize potential off-target effects of **Imeglimin hydrochloride** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary molecular targets of **Imeglimin hydrochloride**?

Imeglimin's primary mechanism of action involves the modulation of mitochondrial bioenergetics.^{[1][2]} It exerts its effects through a dual action:

- Partial and reversible inhibition of mitochondrial respiratory chain Complex I: This is a key component of its mechanism.^[1]
- Restoration of deficient Complex III activity: This helps to rebalance the respiratory chain.^[1]

This modulation of mitochondrial function leads to several downstream effects that contribute to its anti-diabetic properties, including enhanced glucose-stimulated insulin secretion and improved insulin sensitivity.^{[1][2]}

Q2: Are there any publicly available, comprehensive off-target screening panel results for Imeglimin?

To date, comprehensive off-target screening results for Imeglimin against a broad panel of kinases, G-protein-coupled receptors (GPCRs), ion channels, and other potential off-targets are not publicly available. The majority of published research focuses on its on-target effects on mitochondrial function and its clinical efficacy and safety.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q3: Does Imeglimin activate AMP-activated protein kinase (AMPK)?

Yes, studies have shown that Imeglimin activates AMPK in hepatocytes and in the liver of mice.[\[6\]](#)[\[7\]](#)[\[8\]](#) However, the potency of AMPK activation by Imeglimin appears to be less than that of metformin.[\[7\]](#)[\[8\]](#) The activation of AMPK is likely a consequence of the modulation of mitochondrial respiration and the resulting change in the cellular AMP/ATP ratio.[\[9\]](#)

Q4: What are the potential off-target liabilities based on Imeglimin's chemical structure?

Imeglimin belongs to the tetrahydrotriazine class of compounds.[\[10\]](#) While specific off-target interactions for this scaffold are not extensively documented in the public domain, compounds containing triazine rings have been reported to interact with a variety of biological targets. Therefore, a broad, unbiased screening approach is recommended to identify any potential off-target interactions.

Q5: How does the risk of lactic acidosis with Imeglimin compare to metformin, and what is the underlying mechanism?

Imeglimin has a demonstrably lower risk of inducing lactic acidosis compared to metformin.[\[11\]](#)[\[12\]](#) While both drugs interact with mitochondrial Complex I, metformin also inhibits mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme in lactate metabolism. Imeglimin does not inhibit mGPDH.[\[1\]](#)[\[11\]](#)[\[12\]](#) This difference in mechanism is believed to contribute to the lower risk of lactic acidosis associated with Imeglimin.[\[11\]](#)[\[12\]](#)

Troubleshooting Guide: Investigating Off-Target Effects of Imeglimin

This guide provides a systematic approach for researchers to proactively identify and mitigate potential off-target effects of Imeglimin in their experiments.

Problem 1: Unexplained or unexpected phenotypic observations in cells or tissues treated with Imeglimin.

Possible Cause: The observed phenotype may be due to an off-target effect of Imeglimin.

Solutions:

- Step 1: In Silico Off-Target Prediction.
 - Utilize computational tools to predict potential off-target interactions of Imeglimin. These tools use algorithms based on chemical structure similarity and machine learning to screen for potential binding to a large database of proteins.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Action: Submit the chemical structure of Imeglimin to publicly available or commercial off-target prediction platforms.
 - Interpretation: The results will provide a list of potential off-target proteins with a prediction score. These are hypotheses that require experimental validation. Pay close attention to targets with high prediction scores and those that are biologically plausible in the context of your experimental system.
- Step 2: Experimental Validation of Predicted Off-Targets.
 - Validate the predicted off-target interactions using targeted experimental assays.
 - Action:
 - For enzymatic targets (e.g., kinases), perform in vitro activity assays with purified protein in the presence of increasing concentrations of Imeglimin.
 - For receptor targets, conduct binding assays (e.g., radioligand binding assays) to determine the binding affinity of Imeglimin.
- Step 3: Unbiased Experimental Screening for Off-Target Identification.

- If in silico predictions do not explain the observed phenotype, or for a more comprehensive analysis, employ unbiased screening methods.
- Action:
 - Affinity Purification-Mass Spectrometry (AP-MS): This technique identifies proteins from a cell lysate that bind to an immobilized form of Imeglimin.
 - Cellular Thermal Shift Assay (CETSA): This method detects the engagement of Imeglimin with its target proteins in intact cells or cell lysates by measuring changes in protein thermal stability.[\[16\]](#)[\[17\]](#)

Problem 2: Difficulty in distinguishing on-target mitochondrial effects from potential off-target effects.

Possible Cause: The observed cellular response is a composite of both the intended effects on mitochondrial bioenergetics and unintended off-target interactions.

Solutions:

- Step 1: Use of Structurally Unrelated Compounds with Similar On-Target Activity.
 - Compare the effects of Imeglimin with other known mitochondrial Complex I inhibitors that are structurally distinct (e.g., rotenone, piericidin A).
 - Action: Treat your experimental system with these compounds and compare the phenotypic readouts with those from Imeglimin treatment.
 - Interpretation: If the phenotype is consistently observed with different Complex I inhibitors, it is more likely to be an on-target effect. If the phenotype is unique to Imeglimin, it may suggest an off-target effect.
- Step 2: Generation of a Resistant Mutant.
 - If a specific off-target is identified, mutating the binding site of that protein in your cell line can help to confirm the off-target interaction.

- Action: Use gene-editing techniques (e.g., CRISPR/Cas9) to introduce a point mutation in the putative off-target protein that is predicted to disrupt Imeglimin binding without affecting the protein's normal function.
- Interpretation: If the Imeglimin-induced phenotype is lost in the mutant cell line, it strongly suggests that the phenotype is mediated by that specific off-target.

Data Presentation: Templates for Off-Target Screening

As no public quantitative off-target data for Imeglimin is available, researchers are encouraged to generate and report their own data. The following tables serve as templates for presenting such findings.

Table 1: In Silico Off-Target Prediction for **Imeglimin Hydrochloride**

Predicted Off-Target	Gene Symbol	Target Class	Prediction Score/Probability	Rationale for Investigation
Example: Kinase X	KINX	Tyrosine Kinase	0.85	Involved in cell signaling pathway of interest
Example: GPCR Y	GPRY	GPCR	0.72	Expressed in the cell type under investigation

| ... | ... | ... | ... | ... |

Table 2: Experimental Off-Target Profiling of **Imeglimin Hydrochloride**

Off-Target	Assay Type	Result (e.g., IC ₅₀ , K _i , K _e)	Cell Line/System	Notes
Example: Kinase X	In vitro kinase assay	15 µM	Recombinant human KINX	Weak inhibition observed
Example: GPCR Y	Radioligand binding assay	No significant binding	HEK293 cells expressing GPRY	Not a direct target

| ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of Imeglimin in a cellular context.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Cell Culture and Treatment:
 - Culture cells of interest to the desired confluency.
 - Treat cells with **Imeglimin hydrochloride** at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.
- Heat Shock:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
- Cell Lysis:
 - Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

- Separation of Soluble and Precipitated Proteins:
 - Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
- Protein Quantification:
 - Carefully collect the supernatant containing the soluble proteins.
 - Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
- Data Analysis:
 - Plot the amount of soluble protein as a function of temperature for both vehicle- and Imeglimin-treated samples. A shift in the melting curve indicates target engagement.

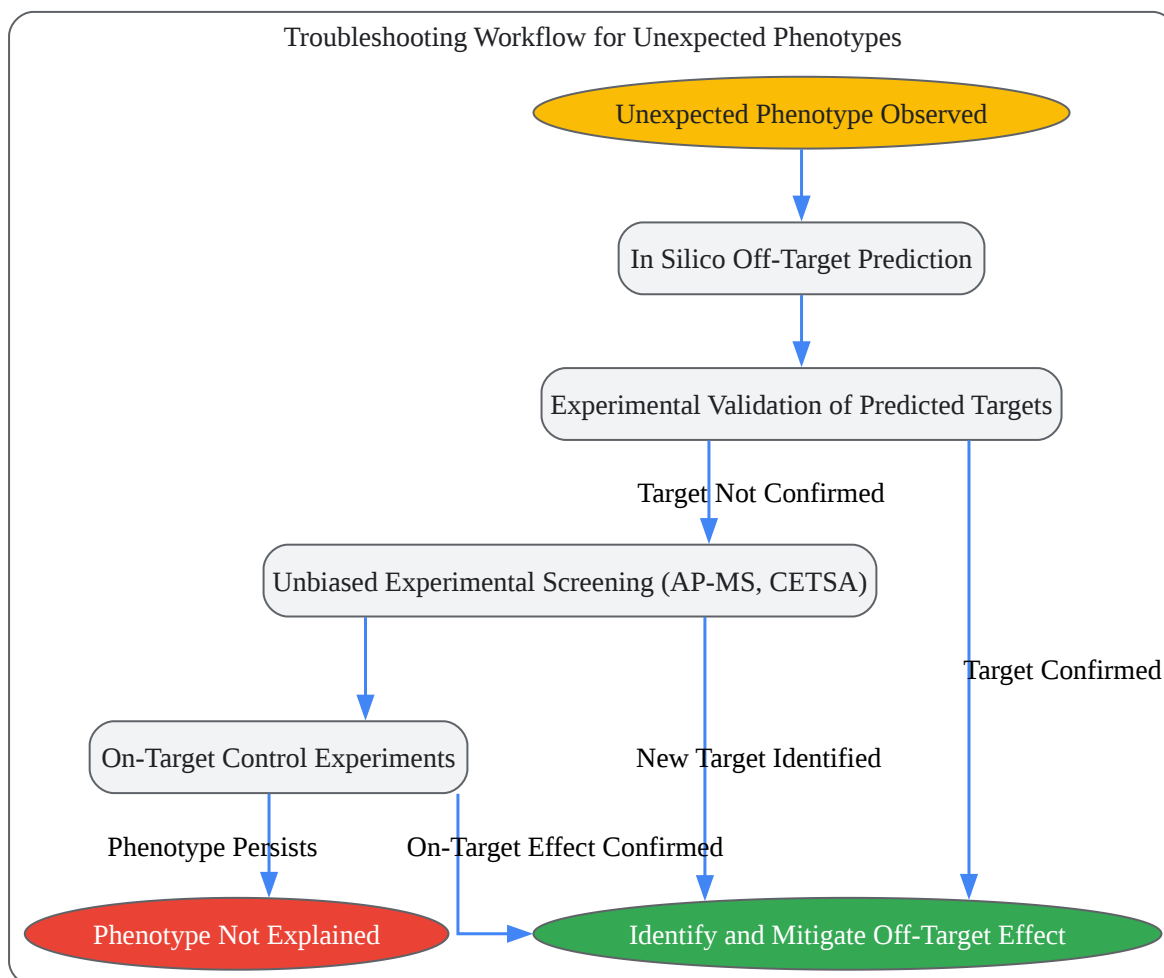
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol provides a general workflow for identifying proteins that interact with Imeglimin. [\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Immobilization of Imeglimin:
 - Covalently link **Imeglimin hydrochloride** to a solid support (e.g., agarose beads) through a suitable linker. This step may require chemical modification of Imeglimin if a reactive group is not available.
- Cell Lysis and Lysate Preparation:
 - Culture and harvest cells of interest.
 - Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
 - Clarify the lysate by centrifugation to remove cellular debris.
- Affinity Purification:

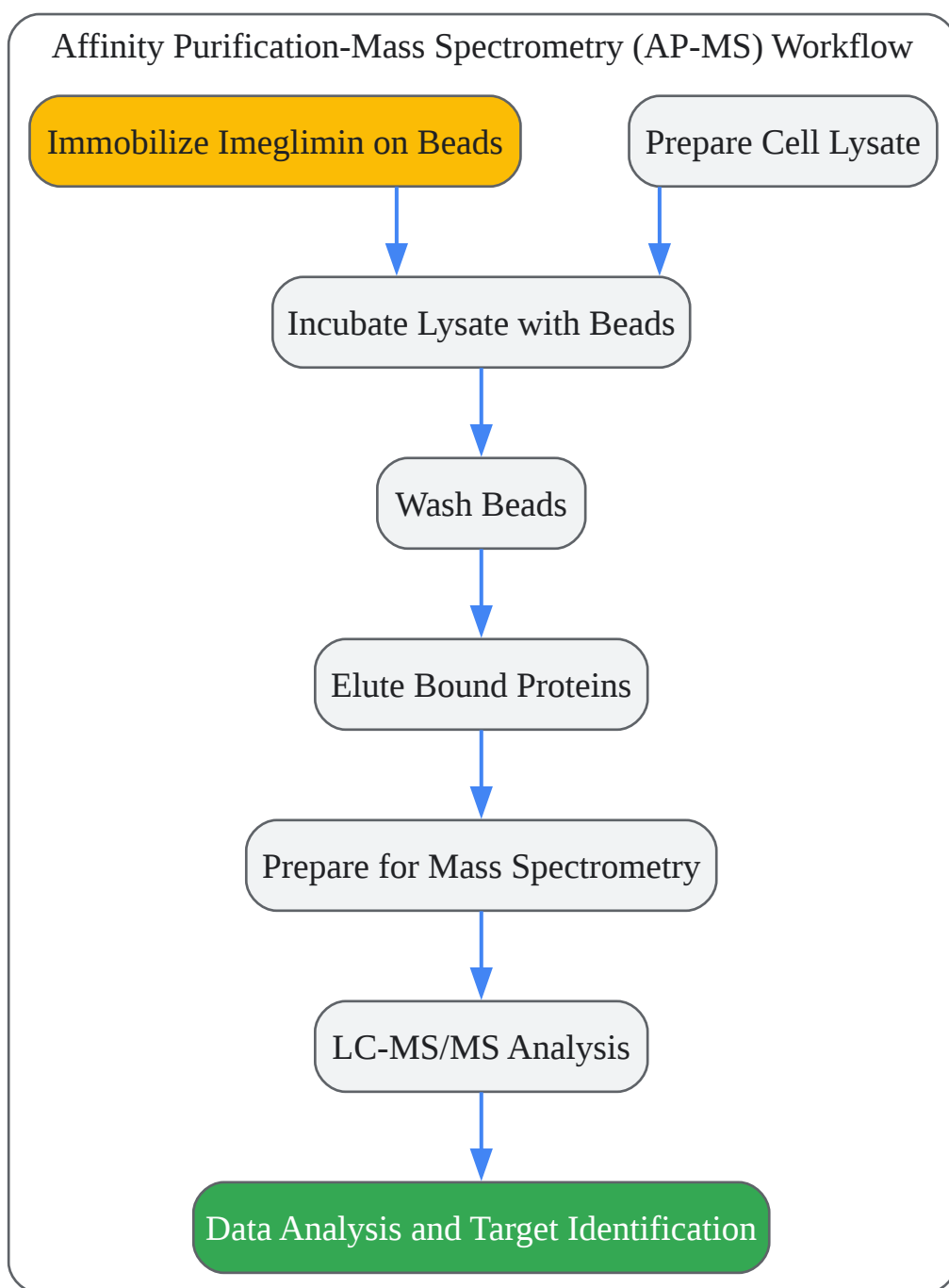
- Incubate the clarified cell lysate with the Imeglimin-conjugated beads to allow for binding of interacting proteins.
- Include a control incubation with unconjugated beads to identify non-specific binders.
- Washing:
 - Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of free Imeglimin, or by changing pH or ionic strength).
- Sample Preparation for Mass Spectrometry:
 - Concentrate and prepare the eluted proteins for mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
- LC-MS/MS Analysis and Data Interpretation:
 - Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify the proteins from the MS/MS data using a protein sequence database.
 - Compare the proteins identified from the Imeglimin-bead pulldown with the control pulldown to identify specific interactors.

Visualizations



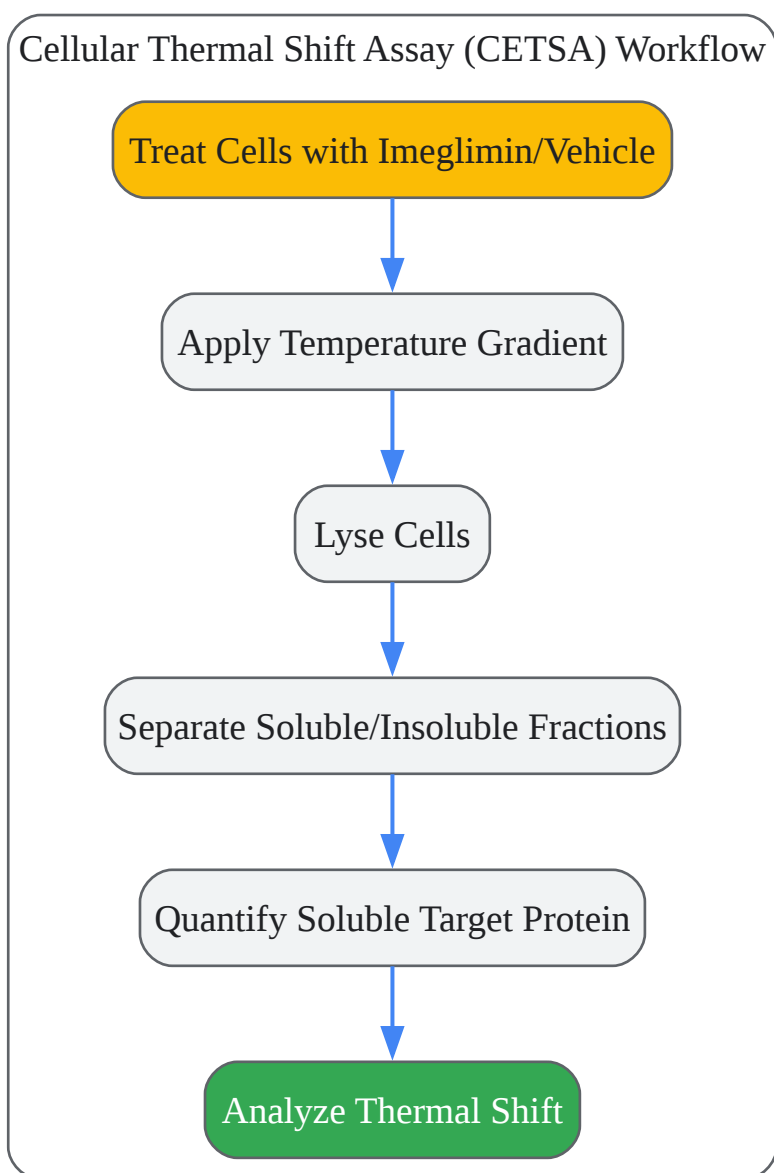
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Caption: Troubleshooting workflow for investigating unexpected phenotypes.



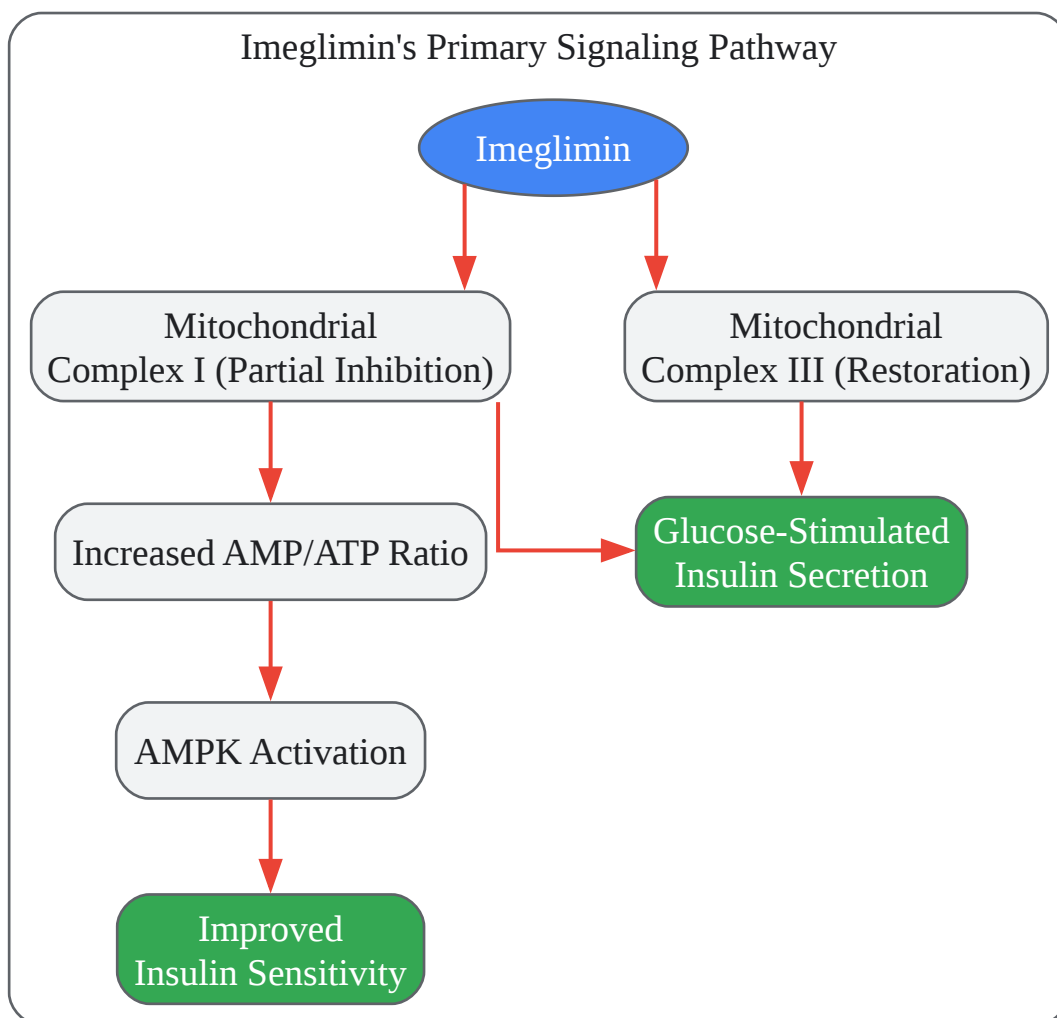
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Caption: Experimental workflow for AP-MS.



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Caption: Experimental workflow for CETSA.



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Caption: Imeglimin's primary mechanism of action.

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